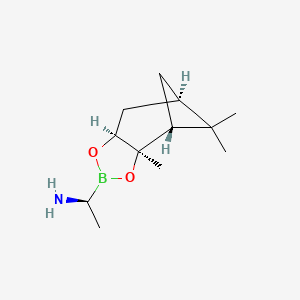

(S)-BoroAla-(-)-Pinanediol

Description

Significance of Boronic Acids as Transition State Analogues in Enzyme Inhibition

A cornerstone of modern enzymology and drug design is the concept of transition state analogues. These molecules are stable compounds that structurally and electronically mimic the unstable, high-energy transition state of an enzyme-catalyzed reaction. Boronic acids are particularly effective as transition state analogues for a large class of enzymes known as serine proteases. nih.govtandfonline.comnih.gov

During the hydrolysis of a peptide bond by a serine protease, the carbonyl carbon of the scissile bond is attacked by the hydroxyl group of a catalytic serine residue. This forms a transient, tetrahedral intermediate. nih.govasm.org The boron atom in a boronic acid is trigonal planar (sp² hybridized) but possesses a vacant p-orbital, making it highly electrophilic. mdpi.com This allows it to readily interact with the nucleophilic serine in the enzyme's active site, forming a stable, covalent, tetrahedral adduct (sp³ hybridized). asm.orgmdpi.comnih.gov This adduct is a strong mimic of the natural tetrahedral intermediate of peptide hydrolysis. nih.govtandfonline.comnih.govmdpi.com

This stable complex effectively sequesters the enzyme, leading to potent and often reversible inhibition. nih.govpnas.org The ability of the boronic acid moiety to act as a "warhead" that blocks the catalytic site has made it a privileged structure in the design of inhibitors for various proteases. nih.govchemrxiv.org

| Feature | Description | Significance in Enzyme Inhibition |

|---|---|---|

| Lewis Acidity | The boron atom has a vacant p-orbital, making it an excellent electron pair acceptor (Lewis acid). mdpi.com | Facilitates nucleophilic attack by active site residues (e.g., Serine-OH). asm.orgnih.gov |

| Hybridization Change | Converts from a neutral, trigonal planar (sp²) state to a stable, anionic tetrahedral (sp³) adduct upon binding. nih.gov | The tetrahedral adduct mimics the high-energy transition state of substrate hydrolysis. nih.govnih.gov |

| Reversible Covalency | Forms a covalent but reversible bond with the enzyme's active site nucleophile. nih.govpnas.org | Allows for potent inhibition with the potential for long target occupancy times. pnas.org |

The Role of Chiral Boronic Esters in Stereoselective Syntheses and Biological Recognition

Biological systems are inherently chiral, and the interaction between a drug and its target is highly dependent on stereochemistry. Therefore, the ability to synthesize specific stereoisomers of a compound is critical. Chiral boronic esters, such as (S)-BoroAla-(-)-Pinanediol, are pivotal intermediates in asymmetric synthesis. nih.govdiva-portal.org

The pinanediol group, derived from the natural product pinene, serves as a chiral auxiliary. nih.gov In a key synthetic method known as the Matteson homologation, this chiral auxiliary directs the stereochemical outcome of reactions, allowing for the creation of α-chiral boronic esters with high diastereoselectivity. nih.govuni-saarland.dersc.org This process involves the reaction of a chiral boronic ester with a carbenoid, followed by nucleophilic displacement, to build up a carbon chain with a specific, controlled stereochemistry at the carbon atom adjacent to the boron. uni-saarland.dersc.org This method provides a reliable route to enantiomerically pure α-amino boronic acids. uni-saarland.de

The stereochemistry of the resulting aminoboronic acid is crucial for its biological activity. For instance, studies have shown that the D-enantiomer of boroAla is a potent antibacterial agent that inhibits D-Ala-D-Ala ligase, while the corresponding L-enantiomer is significantly less active. nih.govresearchgate.net This highlights the importance of stereoselective synthesis in creating compounds that can be precisely recognized by enzyme active sites. The pinanediol ester not only controls stereochemistry during synthesis but can also enhance the lipophilicity of the molecule, which may aid its transport across bacterial membranes. nih.gov

| Finding | Methodology/Context | Reference |

|---|---|---|

| Pinanediol boronic esters are excellent tools for directed chiral synthesis. | The Matteson homologation reaction allows for the highly stereoselective synthesis of α-chiral substituted alkylboronic esters. | uni-saarland.deacs.org |

| Stereochemistry dictates biological efficacy. | d-boroAla-(-)-pinanediol was found to be the most active antibacterial agent in a tested series, while its enantiomer, l-boroAla-(+)-pinanediol, had very weak activity. | nih.gov |

| Chiral auxiliaries can be removed. | The pinanediol protecting group can be cleaved to yield the free boronic acid, though this can sometimes reduce biological effectiveness, possibly due to changes in lipophilicity. | nih.govresearchgate.net |

Historical Context of Boronic Acid Peptidomimetics in Enzyme Research

The journey of boronic acids in medicinal chemistry began with early findings that they could inhibit various serine proteases. mdpi.com This initial discovery laid the groundwork for designing more complex molecules that could better mimic the natural substrates of these enzymes. By replacing the C-terminal carboxylic acid of a peptide with a boronic acid, researchers created a new class of compounds known as boronic acid peptidomimetics. chemrxiv.orggoogle.comwipo.int

These peptidomimetics combine the substrate-like peptide sequence, which provides binding affinity and selectivity for the target enzyme, with the boronic acid "warhead" that covalently interacts with the catalytic machinery. nih.gov This dual-action design leads to highly potent and selective inhibitors.

A landmark achievement in this field was the discovery and development of bortezomib (B1684674) (Velcade®), a dipeptidyl boronic acid that inhibits the 26S proteasome. mdpi.com Its approval by the FDA in 2003 for treating multiple myeloma was a pivotal moment, validating boronic acids as a viable class of therapeutic agents. mdpi.com Following this success, research has expanded significantly, leading to the design of boronic acid peptidomimetics targeting a wide array of enzymes, including the malarial serine protease SUB1 and the human ClpXP protease. pnas.orgnih.govacs.org More recently, the FDA approval of vaborbactam, a boronic acid β-lactamase inhibitor, further solidified the importance of this chemical class in combating antibiotic resistance. mdpi.com

Properties

IUPAC Name |

(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7-,8-,9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMVYVLKQCECJH-APWOSFEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733814 | |

| Record name | (1S)-1-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497165-13-6 | |

| Record name | (1S)-1-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for S Boroala Pinanediol and Its Analogues

Stereoselective Synthesis of α-Amino Boronic Acids

The creation of α-amino boronic acids with specific stereochemistry is paramount for their biological activity. The synthesis of these chiral molecules relies on precise control over the formation of the carbon-boron bond and the stereocenter at the α-carbon.

Methods for Boron Insertion and Functionalization at the α-Carbon

A cornerstone in the synthesis of α-amino boronic acids is the Matteson homologation reaction. scispace.comnih.gov This method facilitates the stereoselective one-carbon extension of a boronic ester. rsc.org The process begins with the reaction of a chiral pinanediol boronic ester with (dichloromethyl)lithium. This addition occurs on the less sterically hindered face of the chiral directing group. The subsequent rearrangement of the resulting "ate" complex, often facilitated by a Lewis acid like zinc chloride, produces an (α-chloroalkyl)boronic ester with high diastereomeric purity. rsc.orgucl.ac.uk The Lewis acid plays a crucial role in preventing epimerization of the newly formed stereocenter by chelating the chloride and an oxygen atom of the pinanediol. ucl.ac.uk

Alternative methods for boron insertion include transition metal-catalyzed reactions. For instance, copper-catalyzed hydroboration of imines has been developed for the synthesis of α-aminoboronates. scholaris.ca Another approach is the decarboxylative borylation of amino acids, which offers a late-stage introduction of the boron moiety. scholaris.ca

Chiral Auxiliary Approaches Utilizing Pinanediol in Boronic Acid Synthesis

The use of chiral auxiliaries is a fundamental strategy to induce stereoselectivity in chemical reactions. In the synthesis of α-amino boronic acids, pinanediol, derived from α-pinene, is a widely used and highly effective chiral auxiliary. scispace.comresearchgate.net Both (+)- and (-)-pinanediol (B8470734) are readily available, allowing for the synthesis of either enantiomer of the target α-amino boronic acid. scispace.com

The Matteson homologation heavily relies on the stereodirecting effect of the pinanediol group. rsc.orgsorbonne-universite.fr The bulky bicyclic structure of pinanediol effectively shields one face of the boron atom, directing the incoming nucleophile, such as the (dichloromethyl)lithium, to the opposite face. rsc.orgucl.ac.uk This substrate-controlled approach typically results in high diastereoselectivity, often exceeding 100:1 dr. ucl.ac.ukresearchgate.net The resulting diastereomerically pure (α-chloroalkyl)boronic ester can then be converted to the corresponding α-amino boronic ester with retention of stereochemistry at the α-carbon.

The effectiveness of pinanediol as a chiral auxiliary is highlighted in the synthesis of various complex molecules and peptide precursors. For example, it has been instrumental in the synthesis of precursors for boroornithine and boroarginine. rsc.org

| Reaction Step | Reagents and Conditions | Key Transformation | Stereochemical Control | Reference |

|---|---|---|---|---|

| Matteson Homologation | Pinanediol boronic ester, (dichloromethyl)lithium, ZnCl₂ | One-carbon chain extension to form an α-chloro boronic ester | Chiral pinanediol auxiliary directs the approach of the nucleophile | rsc.orgucl.ac.uk |

| Amination | α-chloro boronic ester, Lithium hexamethyldisilazide (LiHMDS) | SN2 displacement of chloride to introduce the amino group | Inversion of configuration at the α-carbon (if starting from a chiral center) | scispace.comnih.gov |

| Desilylation | N-silylated α-amino boronic ester, mild acid | Removal of the silyl (B83357) protecting group from the nitrogen | Does not affect the stereocenters | nih.gov |

Protecting Group Chemistry in Boronic Acid Synthesis: Focus on Pinanediol

The boronic acid functional group is reactive and can undergo various transformations, making protection necessary during multi-step syntheses. Pinanediol not only serves as a chiral auxiliary but also as a robust protecting group for the boronic acid.

Regioselective Deprotection of Pinanediol Boronic Esters

While the stability of the pinanediol ester is advantageous during synthesis, its eventual removal to yield the free boronic acid is a critical step. Several methods have been developed for the deprotection of pinanediol boronic esters.

One common method is transesterification . This involves reacting the pinanediol boronic ester with another boronic acid, such as phenylboronic acid, in a biphasic solvent system. researchgate.net Another approach uses an excess of methyl boronic acid, with the resulting volatile methyl pinacol (B44631) ester being removed by evaporation. researchgate.net

Deprotection can also be achieved via fluorinated intermediates. Treatment of pinanediol boronic esters with potassium hydrogen difluoride (KHF₂) can lead to the formation of trifluoroborate salts or, in the case of α-amido alkyl boronate esters, difluoroboranes after aqueous workup. nih.govresearchgate.net These fluorinated species can then be hydrolyzed to the free boronic acid under specific conditions. nih.gov For instance, difluoroboranes can be efficiently hydrolyzed using a tris(hydroxymethyl)aminomethane (tris) buffer. researchgate.net

In the context of solid-phase peptide synthesis, the pinanediol group can often be removed concurrently with the cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Stability and Reactivity of Pinanediol Protecting Groups Under Various Conditions

Pinanediol boronic esters exhibit significantly higher hydrolytic stability compared to other common boronic esters like those derived from pinacol or neopentyl glycol. researchgate.net This enhanced stability is attributed to the steric hindrance provided by the bulky bicyclic pinanediol skeleton, which shields the boron atom from hydrolysis. rsc.org

Studies have shown that pinanediol esters are stable across a wide pH range, from acidic (pH 3) to basic (pH 11), which makes them suitable for a variety of reaction conditions, including those used in biological applications. acs.org While some degradation can occur under strongly acidic or basic conditions, especially at elevated temperatures, they generally show high tolerance to hydrolysis. acs.org For instance, at room temperature, they can resist hydrolysis even in the presence of 1 M HCl.

This stability allows for the selective manipulation of other functional groups within the molecule without affecting the boronic ester. However, the reactivity of the pinanediol ester can be modulated when necessary, for example, in cross-coupling reactions where the boronic ester participates directly.

| Condition | Temperature | Observation | Reference |

|---|---|---|---|

| pH 3-11 | Room Temperature | High stability, minimal hydrolysis | acs.org |

| 1 M HCl | 0°C | No degradation observed over 1 hour | |

| NaOH (in D₂O) | 90°C | Degradation observed | |

| Aqueous media (pH ~7) | Room Temperature | Significantly more stable than pinacol esters | researchgate.net |

Solid-Phase Synthesis Methodologies for Peptide-Boronic Acid Conjugates Incorporating (S)-BoroAla

Solid-phase peptide synthesis (SPPS) is a powerful technique for the efficient assembly of peptides. ejbiotechnology.infobachem.com Adapting this methodology for the incorporation of non-standard amino acids like (S)-BoroAla has been a key development for creating peptide-based boronic acid inhibitors. nih.gov

A successful strategy for the SPPS of C-terminal peptide-boronic acids involves the use of a 1-glycerol polystyrene resin. nih.govresearchgate.net The α-aminoboronic acid, protected as its pinanediol ester, is first anchored to the resin through the boronic acid moiety. nih.gov This approach is compatible with standard Fmoc-based SPPS protocols. nih.govnih.gov

The synthesis proceeds with the sequential addition of Fmoc-protected amino acids to the free N-terminus of the resin-bound boro-amino acid. nih.gov Each cycle involves Fmoc deprotection, typically with piperidine (B6355638) in DMF, followed by amide bond formation using standard coupling reagents like TBTU or HATU. nih.govresearchgate.net An advantage of this solid-phase approach is that excess reagents and by-products are easily removed by washing the resin, simplifying purification. ucl.ac.uk

After the desired peptide sequence is assembled, the final peptide-boronic acid is cleaved from the resin. A common method for cleavage is treatment with a mixture of THF and water, which hydrolyzes the boronate ester linkage to the glycerol (B35011) resin. nih.gov In many cases, if side-chain protecting groups are present, a final cleavage cocktail containing TFA is used, which can also cleave the pinanediol protecting group from the boronic acid. iris-biotech.de This solid-phase methodology has been successfully used to synthesize complex peptide-boronic acids like bortezomib (B1684674) and ixazomib (B1672701) in high purity and good yield. nih.govresearchgate.net

| Step | Description | Key Reagents/Materials | Reference |

|---|---|---|---|

| Resin Loading | Anchoring of (S)-BoroAla-(-)-Pinanediol to a solid support. | 1-Glycerol polystyrene resin, this compound | nih.govresearchgate.net |

| Peptide Elongation | Stepwise addition of amino acids using Fmoc chemistry. | Fmoc-amino acids, piperidine, coupling reagents (e.g., TBTU, HATU) | nih.govresearchgate.net |

| Cleavage | Release of the final peptide-boronic acid from the resin. | THF/water or TFA-containing cleavage cocktail | iris-biotech.denih.gov |

Derivatization Strategies for Expanding the Chemical Space Around this compound

The concept of chemical space encompasses all possible molecules and their structural and functional properties. nih.govscispace.com Expanding the chemical space around a lead compound like this compound is a critical strategy in drug discovery and chemical biology to explore structure-activity relationships (SAR) and optimize molecular properties. nih.govmdpi.com This involves systematic structural modifications to generate a library of analogues. For this compound, derivatization strategies primarily focus on two key components: the alanine (B10760859) backbone and the chiral pinanediol protecting group. These modifications allow for the fine-tuning of steric and electronic properties, which can influence biological activity, selectivity, and pharmacokinetic profiles.

The alanine fragment of this compound offers multiple points for modification, including the N-terminus and the methyl side chain. These changes allow for the synthesis of a diverse range of α-aminoboronic acid derivatives. rsc.org

N-Terminal Modifications: The primary amine of the alanine moiety is a versatile handle for derivatization, most commonly through acylation or peptide coupling. This strategy is fundamental in creating peptidyl boronic acid inhibitors, where the boronic acid acts as a "warhead" that mimics the tetrahedral transition state of peptide hydrolysis by serine proteases.

Acylation: Simple N-acyl groups can be introduced to study the impact of hydrophobicity and steric bulk at this position. For example, N-acetylation is a common modification. thieme-connect.de

Peptide Coupling: The most significant expansion of chemical space comes from coupling the (S)-boroAla-(–)-pinanediol unit to the C-terminus of peptide chains. diva-portal.orggoogle.com This creates complex oligopeptide boronic acids that can target specific enzymes with high affinity and selectivity. diva-portal.orgdiva-portal.org Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are employed, often at low temperatures, to attach the boroalanine "warhead" to a solid-phase-synthesized peptide while minimizing racemization. diva-portal.org

Side-Chain Modifications: Replacing the methyl side chain of alanine with other functional groups leads to the creation of different α-aminoboronic acid analogues, such as boroLeucine, boroPhenylalanine, or boroValine. rsc.orggoogle.com The primary synthetic route for generating the requisite α-chiral center is the Matteson homologation reaction. bristol.ac.ukresearchgate.net This powerful method involves the reaction of a boronic ester (protected by a chiral diol like pinanediol) with (dichloromethyl)lithium, followed by displacement of a chloride ion. bristol.ac.uk The 1,2-metallate rearrangement proceeds with high stereospecificity, controlled by the chiral diol auxiliary. bristol.ac.uk By starting with different boronic esters (e.g., isobutyl boronic ester instead of methyl boronic ester), a wide variety of side chains can be installed.

Another approach involves the use of (α-azidoalkyl)boronic esters as intermediates. rsc.org These can be synthesized and subsequently converted into various analogues, for instance, by participating in "click chemistry" reactions to form triazolyl derivatives, thereby significantly diversifying the side chain structure. nih.gov

| Modification Type | Starting Material/Strategy | Resulting Analogue Example | Reference |

|---|---|---|---|

| N-Terminal Peptide Coupling | Coupling of this compound with a linear oligopeptide | Oligopeptidyl boronic acids (e.g., Succinamide derivatives) | diva-portal.orgdiva-portal.org |

| Side-Chain Modification | Matteson homologation using different starting boronic esters | (S)-BoroLeu-(-)-Pinanediol | rsc.orggoogle.com |

| Side-Chain Modification | Matteson homologation using different starting boronic esters | (S)-BoroPhe-(-)-Pinanediol | rsc.org |

| Side-Chain Modification via Azide Intermediate | CuAAC "click chemistry" on an azido-boronate precursor | (1R)-1-(4-ethoxycarbonyl- Current time information in Bangalore, IN.acs.orgnih.govtriazol-1-yl)-3-methylbutaneboronate | nih.gov |

The pinanediol group in this compound serves two critical functions: it protects the highly reactive boronic acid from unwanted side reactions such as dehydration to form boroxines, and as a chiral auxiliary, it directs the stereochemical outcome of reactions at the adjacent carbon atom. researchgate.netnih.govwiley-vch.de While pinanediol is highly effective and widely used due to its stability and the high diastereoselectivity it imparts, exploring alternative chiral diols is a key strategy for modulating reactivity, stability, and sometimes improving chromatographic separation of diastereomers. nih.govacs.org

The choice of the diol can influence the steric and electronic environment around the boron atom, which can affect the efficiency of subsequent coupling reactions and the stability of the final compound. Research has focused on various classes of chiral diols to be used as alternatives to pinanediol.

Key examples of alternative chiral diols include:

(S,S)-Diisopropylethanediol (DIPED): This diol has been used as a chiral director for the synthesis of α-chloro boronic esters, a key step in the Matteson homologation. acs.org

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: This bulky chiral auxiliary has been shown to be an efficient protecting group for boronic acids, enabling a variety of chemical transformations under acidic, basic, or radical conditions. acs.org Its derivatives can exhibit high stability, allowing for chromatographic separation of diastereomers. acs.org

(R,R)-1,2-Dicyclohexyl-1,2-ethanediol: Sterically hindered boronic esters derived from this diol have been studied for their unique reactivity. researchgate.net

C₂-Symmetric Biaryl Diols (e.g., BINOL derivatives): Axially chiral diols like substituted 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives can serve as both protecting groups and catalysts in certain reactions, creating a defined chiral pocket around the boron center. nih.govrsc.org

The selection of an alternative diol is often empirical, aiming to optimize the yield, stereoselectivity, and stability for a specific synthetic target. nih.gov The deprotection of the boronic ester, typically achieved by transesterification with an excess of a small diol or by mild acidic hydrolysis, is a final crucial step to yield the free boronic acid. wiley-vch.de

| Chiral Diol | Key Features/Applications | Reference |

|---|---|---|

| (-)-Pinanediol | Commonly used; provides high stereoselectivity and stability. | bristol.ac.uknih.gov |

| (S,S)-Diisopropylethanediol (DIPED) | Used as a chiral director in α-chloro boronic ester synthesis. | acs.org |

| (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol | Forms highly stable esters, allowing for easier purification of diastereomers. | acs.org |

| (R,R)-1,2-Dicyclohexyl-1,2-ethanediol | Forms sterically hindered boronic esters with distinct reactivity. | researchgate.net |

| Substituted BINOL Derivatives | Axially chiral diols that can also act as catalysts in asymmetric reactions. | nih.gov |

Chemical Reactivity and Intramolecular Dynamics of S Boroala Pinanediol

Hydrolysis Kinetics of Pinanediol Boronic Esters

Pinanediol boronic esters, including (S)-BoroAla-(-)-Pinanediol, are known for their enhanced stability towards hydrolysis compared to other boronic esters like those derived from pinacol (B44631) or ethylene (B1197577) glycol. oup.comresearchgate.net This stability is a critical feature, particularly in synthetic applications where aqueous workups or reaction conditions are necessary. researchgate.net

The hydrolytic stability is attributed to the sterically bulky bicyclic structure of the pinanediol ligand, which hinders the approach of water molecules to the electrophilic boron center. The hydrolysis of boronic esters is a reversible process that can be influenced by pH. Under acidic conditions, hydrolysis can be facilitated, while at pH values above the pKa of the corresponding boronic acid (typically around 9-10), the ester form is more stable.

Kinetic studies have demonstrated that pinanediol esters are significantly more stable than their pinacol counterparts in aqueous media. For instance, while pinacol boronates can undergo significant hydrolysis, pinanediol esters often remain largely intact under similar conditions. researchgate.net However, complete resistance to hydrolysis is not absolute, and prolonged exposure to aqueous environments will eventually lead to an equilibrium between the ester and the free boronic acid. rsc.orgacs.org

Table 1: Comparative Hydrolytic Stability of Boronic Esters

| Diol Protecting Group | Relative Stability to Hydrolysis | Key Influencing Factor |

|---|---|---|

| (-)-Pinanediol (B8470734) | High | Significant steric hindrance from the bicyclic structure |

| Pinacol | Moderate | Moderate steric bulk from methyl groups researchgate.net |

| Ethylene Glycol | Low | Minimal steric hindrance, leading to rapid hydrolysis |

Ligand Exchange Reactions and Transesterification Pathways Involving the Boron Center

Ligand exchange, or transesterification, is a fundamental reaction of boronic esters, including this compound. This process involves the replacement of the pinanediol group with another diol or a similar bidentate ligand. The equilibrium of this reaction is influenced by several factors, including the thermodynamic stability of the starting and resulting boronic esters, steric hindrance, and chelation effects. researchgate.net

Pinanediol boronic esters are recognized as being highly thermodynamically stable. researchgate.netresearchgate.netresearchgate.net Consequently, driving the transesterification to favor the displacement of the pinanediol group often requires specific conditions, such as using a large excess of the new diol or employing diols that form even more stable esters. researchgate.net For instance, transesterification with diethanolamine (B148213) can be used to deprotect the boronic acid, as the resulting diethanolamine ester is often more stable or can be easily separated. rsc.org Phenylboronic acid has also been utilized in a two-phase system to facilitate the removal of the pinanediol protecting group. nih.govgoogle.comresearchgate.net

The rate of transesterification can be slow, especially with sterically hindered diols. researchgate.net Studies have shown that the exchange of the pinanediol group can take a considerable amount of time to reach equilibrium, highlighting the kinetic stability of these esters. researchgate.net

Table 2: Factors Influencing Transesterification of Pinanediol Boronic Esters

| Factor | Influence on Transesterification | Example |

|---|---|---|

| Thermodynamic Stability | The reaction favors the formation of the more stable boronic ester. Pinanediol esters are highly stable. researchgate.netresearchgate.netresearchgate.net | Transesterification with less stable diols is generally unfavorable. |

| Steric Hindrance | Increased steric bulk on the incoming diol can slow down the reaction rate. researchgate.net | Reaction with highly substituted diols may require longer reaction times or harsher conditions. |

| Chelation Effects | The size and conformation of the diol affect the stability of the resulting five- or six-membered ring with the boron atom. researchgate.net | cis-1,2-Diols on a cyclopentane (B165970) or cyclohexane (B81311) frame can effectively displace pinanediol. researchgate.net |

| Reaction Conditions | Use of excess diol, specific solvents, or catalysts can shift the equilibrium. | Phenylboronic acid is used to remove the pinanediol group. nih.govgoogle.comresearchgate.net |

Protonation State Equilibria of the Boronic Acid Functionality

The boronic acid functionality of this compound, and more generally α-aminoboronic acids, exists in equilibrium between different protonation states depending on the pH of the solution. scholaris.cautexas.edu The key functional groups involved are the amino group and the boronic acid moiety.

At low pH, the amino group is protonated to form an ammonium (B1175870) ion (-NH3+). This protonation has a stabilizing effect on α-aminoboronic acids, protecting them from protodeboronation (loss of the boronic acid group). scholaris.ca The boronic acid itself is a Lewis acid and can accept a hydroxide (B78521) ion to form a tetrahedral boronate species (B(OH)3-).

The equilibrium between the trigonal boronic acid (sp2 hybridized boron) and the tetrahedral boronate (sp3 hybridized boron) is pH-dependent. researchgate.netrsc.org The pKa for this equilibrium is a crucial parameter. For aminoboronic acids, the protonation state is a complex interplay between the pKa of the amino group and the pKa of the boronic acid functionality. nih.gov Understanding these equilibria is vital for applications where the compound interacts with biological systems, as the charge state can significantly influence binding to target enzymes. nsf.gov

Conformational Analysis of the Pinanediol Moiety and its Influence on Boron Reactivity

The rigid, bicyclic structure of the (-)-pinanediol moiety imposes significant conformational constraints on the molecule. This defined stereochemistry is instrumental in asymmetric synthesis, where the pinanediol group acts as a chiral auxiliary, directing reactions to proceed with high stereoselectivity. google.com

Furthermore, the conformation of the five-membered dioxaborolane ring, formed by the boron atom and the two oxygen atoms of the pinanediol, is relatively rigid. This rigidity helps to lock the orientation of the substituent on the boron atom, which can be critical for maintaining stereochemical integrity during subsequent synthetic transformations. nih.gov The strain within this ring system can also influence the relative stability of the trigonal versus the tetrahedral state of the boron atom. researchgate.netrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pinacol |

| Ethylene Glycol |

| (1,1′-bicyclohexyl)-1,1′-diol |

| Diethanolamine |

| Phenylboronic acid |

Mechanistic Investigations of Enzyme Ligand Interactions with S Boroala Pinanediol

Elucidation of Boronic Acid Hydration and Tetrahedral Adduct Formation at the Active Site

Boronic acids, such as (S)-BoroAla-(-)-Pinanediol, are characterized by a boron atom with a vacant p-orbital, making them Lewis acids. wiley-vch.descispace.com In aqueous environments, this electrophilic nature allows the boronic acid group to be attacked by water, leading to a hydration reaction. nih.gov This results in the conversion of the typically trigonal planar, sp2-hybridized boron to an anionic, tetrahedral, sp3-hybridized state. frontiersin.org This transformation is a key feature of their interaction within the active sites of enzymes, particularly serine proteases. nih.gov

Within the enzyme's active site, the boronic acid moiety of an inhibitor like this compound interacts with nucleophilic residues, most notably the hydroxyl group of a catalytic serine or threonine. marquette.edunih.gov This interaction leads to the formation of a stable, tetrahedral adduct. nih.govnih.gov This adduct is a covalent complex between the inhibitor and the enzyme. ontosight.ai The formation of this tetrahedral intermediate is central to the inhibitory mechanism of boronic acids. tandfonline.com

Transition State Mimicry in Enzyme Inhibition by Boronic Acid Analogues

The inhibitory power of boronic acid analogues, including this compound, largely stems from their ability to act as transition state analogues. tandfonline.comwikipedia.org Enzyme-catalyzed reactions, particularly the hydrolysis of peptides by proteases, proceed through a high-energy tetrahedral transition state. tandfonline.com The tetrahedral adduct formed between the boronic acid inhibitor and the active site serine or threonine residue closely mimics this transient state in both geometry and electronic properties. marquette.edunih.gov

Kinetic Characterization of Enzyme Inhibition by this compound

The potency of an enzyme inhibitor is quantified by its inhibition constant (K_i) and dissociation constant (K_d). sciencesnail.com The K_i is a specific type of K_d that measures the binding affinity of an inhibitor to an enzyme. sciencesnail.compharmacologycanada.org A smaller K_i value indicates greater potency, meaning a lower concentration of the inhibitor is required to achieve significant inhibition. pharmacologycanada.org For example, some boronic acid derivatives have been shown to inhibit serine proteases like chymotrypsin (B1334515) and leukocyte elastase with K_i values in the nanomolar range (0.10-20 nM).

These constants are typically determined through kinetic assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate. nih.govembrapa.br Isothermal titration calorimetry (ITC) is another powerful technique that can directly measure the binding affinity and thermodynamic parameters of inhibitor-enzyme interactions, providing a complete kinetic characterization from a single experiment. nih.gov

Table 1: Representative Inhibition Data for Boronic Acid Inhibitors

| Inhibitor | Target Enzyme | K_i Value |

|---|---|---|

| Arylboronic acids | Subtilisin, Chymotrypsin | pH-dependent |

| Peptidyl boronic acids | Serine Proteases (e.g., chymotrypsin, elastase) | 0.10 - 20 nM |

This table presents illustrative data for boronic acid inhibitors to demonstrate the range of observed inhibition constants. Specific K_i and K_d values for this compound would require targeted experimental studies.

Boronic acid inhibitors like this compound typically exhibit a reversible covalent mode of inhibition. nih.govmdpi.com The term "reversible" indicates that the covalent bond formed between the inhibitor and the enzyme can be broken, allowing the enzyme to regain its activity if the inhibitor is removed. ucl.ac.uk This is in contrast to irreversible inhibitors that permanently modify the enzyme. ucl.ac.uk

The covalent bond forms between the electrophilic boron atom of the inhibitor and a nucleophilic amino acid residue in the enzyme's active site, such as serine, threonine, or cysteine. nih.govnih.gov The stability of this bond, and thus the duration of inhibition, is influenced by a combination of the covalent interaction and multiple non-covalent interactions between the inhibitor and the enzyme. nih.gov This can lead to "slow-binding" kinetics, where the final stable enzyme-inhibitor complex forms over a period of time. The reversible nature of these inhibitors is considered a desirable trait in drug design, as it can potentially reduce the risk of off-target toxicity associated with permanent protein modification. nih.gov

Structural Basis of Enzyme Recognition and Binding Specificity

X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of protein-ligand complexes. libretexts.orgcreative-biostructure.com By analyzing the diffraction pattern of X-rays passed through a crystal of the enzyme bound to this compound, researchers can generate a detailed atomic-resolution model of the interaction. libretexts.orgspringernature.com

These crystallographic studies provide crucial insights into the structural basis of inhibition. creative-biostructure.commdpi.com They reveal the precise orientation of the inhibitor within the active site and map the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the surrounding amino acid residues. nih.gov For boronic acid inhibitors, crystallographic data confirms the formation of the tetrahedral adduct with the catalytic serine or threonine. nih.govacs.org

Structural analysis of such complexes can elucidate the reasons for binding specificity. For instance, the structure can show how the pinanediol group and the alanine (B10760859) side chain of this compound fit into specific pockets of the active site, contributing to its affinity and selectivity for a particular enzyme. asm.org In some cases, unexpected binding modes have been observed, such as the formation of a tricovalent adduct where the boron atom binds to three active site residues simultaneously, a discovery made possible through X-ray crystallography. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Enzyme-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides atomic-resolution insights into the structure, dynamics, and interactions of molecules in solution. beilstein-journals.org In the study of enzyme-ligand complexes, such as those involving this compound, NMR is instrumental in elucidating the precise nature of the binding event. nih.gov Both ligand-observed and protein-observed NMR experiments are employed to characterize these interactions, revealing details about the binding site, the conformation of the bound ligand, and the electronic state of the atoms directly involved in the interaction. beilstein-journals.orgnih.gov

A key application of NMR in this context is the direct observation of the boron atom within the boronic acid moiety. Boron-11 (¹¹B) NMR spectroscopy is particularly informative for studying the interaction of boronic acid inhibitors with enzymes. marquette.edu The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. In its free, unbound trigonal planar state [R-B(OH)₂], the boron atom typically exhibits a ¹¹B NMR signal at a lower field (e.g., around 28 ppm). marquette.edu Upon forming a covalent, tetrahedral adduct with a nucleophilic residue in the enzyme's active site (such as a serine or histidine), the boron atom becomes sp³-hybridized. This change in coordination and geometry results in a significant upfield shift in the ¹¹B NMR spectrum, providing direct evidence of tetrahedral adduct formation. marquette.eduacs.org For instance, studies on the interaction of phenylboronic acid with mandelate (B1228975) racemase showed a dramatic upfield chemical shift change of 27.2 ppm upon binding, confirming the formation of a tetrahedral species. marquette.edu

In addition to ¹¹B NMR, other nuclei can be used as probes. Fluorine-19 (¹⁹F) NMR is a sensitive technique for studying ligand binding when a fluorine atom is incorporated into the inhibitor's structure. nih.gov The ¹⁹F chemical shift, relaxation times, and nuclear Overhauser effect (NOE) data can provide information on the stoichiometry of the complex, the rate of dissociation, and the dynamics of the inhibitor within the binding pocket. nih.gov For example, ¹⁹F NMR studies on the complex of (R)-1-acetamido-2-(4-fluorophenyl)ethane-1-boronic acid and α-chymotrypsin helped determine the 1:1 stoichiometry and the dissociation rate constant of the complex. nih.gov Similarly, Nitrogen-15 (¹⁵N) NMR has been used to demonstrate that the structure of some peptide boronic acid-serine protease complexes, which involve the formation of a histidine-boron adduct, is the same in both the crystalline state and in solution. pnas.org

Ligand-observed methods like Saturation Transfer Difference (STD) NMR are also widely used. mdpi.com These experiments can identify which parts of the inhibitor are in close contact with the enzyme, effectively mapping the binding epitope. beilstein-journals.org By irradiating the protein and observing the transfer of saturation to the ligand's protons, STD NMR can confirm binding and provide structural details of the interaction without the need for isotope labeling of the protein. mdpi.com

Table 1: Representative NMR Techniques for Studying Enzyme-Boronic Acid Interactions

| NMR Technique | Observed Nucleus | Information Obtained | Example Application |

|---|---|---|---|

| Boron-11 NMR | ¹¹B | Directly probes the hybridization state of the boron atom (trigonal vs. tetrahedral). | Confirmation of tetrahedral adduct formation in α-lytic protease and mandelate racemase complexes. marquette.eduacs.org |

| Fluorine-19 NMR | ¹⁹F | Monitors changes in the local environment of a fluorine-labeled inhibitor upon binding; provides kinetic and dynamic data. | Characterization of the α-chymotrypsin-boronic acid complex, including stoichiometry and dissociation rates. nih.gov |

| Nitrogen-15 NMR | ¹⁵N | Investigates the involvement of specific nitrogen-containing residues (e.g., histidine) in the binding interaction. | Demonstrated the formation of a histidine-boron bond in an α-lytic protease complex in solution and crystalline states. pnas.org |

| Saturation Transfer Difference (STD) NMR | ¹H | Identifies which parts of the ligand are in close proximity to the protein surface, mapping the binding epitope. | General method for confirming binding and determining the binding interface of ligands. mdpi.com |

Investigation of Target Enzyme Classes and Substrate Preferences

The boronic acid functional group is a versatile warhead for designing inhibitors against several enzyme classes. Its ability to form reversible covalent bonds with active site nucleophiles, mimicking the transition state of the catalyzed reaction, is the primary basis for its inhibitory activity. nih.govmdpi.com

Protease Inhibition Mechanisms

Proteases, particularly serine proteases, are a major target for boronic acid inhibitors, including derivatives of boro-amino acids. The inhibitory mechanism typically involves the electrophilic boron atom being attacked by the hydroxyl group of the catalytic serine residue in the enzyme's active site. marquette.edu This forms a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis. pnas.orgmdpi.com This "transition state analogy" accounts for the high affinity and specificity of many boronic acid inhibitors. nih.gov

This compound, as a derivative of a boro-amino acid, is recognized as an inhibitor of serine proteases such as chymotrypsin and elastases. The pinanediol group serves as a chiral auxiliary and a protecting group, which is often hydrolyzed in aqueous environments to release the active boronic acid. nih.gov

In some cases, the interaction is not with the catalytic serine but with the active site histidine. pnas.org NMR studies have shown that for certain peptide boronic acids and α-lytic protease, a dative covalent bond forms between the histidine's imidazole (B134444) nitrogen and the boron atom. acs.orgpnas.org This highlights the versatility of the boronic acid warhead in adapting its binding mode within the active site. Boronic acid-based inhibitors have also been investigated for their potential to inhibit other types of proteases, such as the HIV-1 protease, an aspartic protease. researchgate.net The inhibition strategy can involve targeting the active site or the dimer interface to prevent the formation of the active enzyme. researchgate.netnih.gov

The inhibition of proteases can follow different kinetic models. Competitive inhibition is common, where the inhibitor directly competes with the substrate for the active site. researchgate.net Some boronic acids exhibit slow-binding kinetics, where the initial enzyme-inhibitor complex slowly isomerizes to a more stable, tightly bound state.

Table 2: Inhibition of Proteases by Boronic Acid Derivatives

| Protease Class | Example Enzyme | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Serine Protease | α-Lytic Protease, Chymotrypsin, Elastase | Formation of a tetrahedral adduct with the active site serine or histidine. | pnas.org |

| Aspartic Protease | HIV-1 Protease | Active site binding or prevention of subunit dimerization. | researchgate.net |

Serine Hydrolase Interactions

Serine hydrolases are a large and diverse superfamily of enzymes that utilize a catalytic serine nucleophile to hydrolyze various substrates. bakerlab.orgebi.ac.uk This family includes not only proteases but also lipases, esterases, and certain peptidases. nih.gov The shared catalytic mechanism, involving a serine-histidine-aspartate triad (B1167595) and the formation of a tetrahedral intermediate, makes them broadly susceptible to inhibition by boronic acids. bakerlab.org

The interaction of this compound with serine hydrolases follows the same fundamental principle as with serine proteases. The boronic acid acts as an electrophile that covalently bonds with the catalytic serine. nih.gov This reaction effectively traps the enzyme in an inactive state. For example, boronic acids are known to be potent inhibitors of β-lactamases, a class of serine hydrolases that are responsible for bacterial resistance to β-lactam antibiotics. mdpi.com The inhibitor mimics the tetrahedral intermediate formed during β-lactam hydrolysis. mdpi.com Other serine hydrolases, such as carboxylesterase 1 (CES1) and KIAA1363, are also known targets for covalent modification and inhibition by electrophilic compounds. nih.gov

Activity-based protein profiling (ABPP) using probes with reactive groups like fluorophosphonates has become a key technique to identify active serine hydrolases in complex biological systems, including pathogenic bacteria like Enterococcus faecium and Klebsiella pneumoniae. nih.govbiorxiv.org This approach could potentially be used to identify novel serine hydrolase targets for boronic acid inhibitors like (S)-BoroAla.

Other Enzyme Families Amenable to Boronic Acid Inhibition

The utility of boronic acids extends beyond hydrolases. They have been shown to be effective inhibitors of enzymes that catalyze reactions at carbon centers, demonstrating the versatility of boron as a mimic of a carbon acid center. marquette.edu

A significant target class for boro-amino acid derivatives is the ligase family. Specifically, D-boroAla, the active form of D-boroAla-(-)-pinanediol, is a potent inhibitor of D-Ala-D-Ala ligase (DDL). nih.govresearchgate.net This enzyme is crucial for the synthesis of the peptidoglycan cell wall in bacteria. Inhibition of DDL by D-boroAla leads to bactericidal activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net

In addition to DDL, D-boroAla has been identified as an inhibitor of alanine racemase, another key enzyme in bacterial cell wall synthesis that provides the D-alanine substrate for DDL. nih.gov The ability to inhibit these enzymes makes compounds like D-boroAla-(-)-pinanediol promising leads for the development of new antibacterial agents. nih.govresearchgate.net

Furthermore, boronic acids have been shown to inhibit racemases like mandelate racemase. marquette.edu In this case, the inhibitor does not mimic a hydrolytic transition state but rather the transition state of a 1,1-proton transfer. The boronic acid forms a dative bond with a key histidine residue in the active site, leading to potent competitive inhibition. marquette.edu This demonstrates that boronic acids can be designed to target enzymes catalyzing deprotonation of carbon acid substrates, significantly broadening their potential therapeutic applications. marquette.edu

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Stereochemistry at the α-Carbon on Enzyme Inhibition Potency and Selectivity

The stereochemistry at the α-carbon, the carbon atom adjacent to the boronic acid group, is a critical determinant of inhibitory activity. For many boronic acid-based inhibitors, a specific stereoisomer is required for effective binding to the target enzyme.

Research on various boro-amino acid analogs has consistently demonstrated the importance of this stereocenter. For instance, in the case of dipeptidyl peptidase IV (DPPIV) inhibitors, the (R)-stereoisomer of boroPro in the P1 position is required for inhibitory activity. acs.orgnih.gov Similarly, studies on d-boroAla have shown that it is the most effective antibacterial agent in a series that included its L-enantiomer, l-boroAla, which exhibited significantly weaker activity. nih.gov This stereospecificity suggests that d-boroAla interacts with a specific macromolecular target rather than causing non-specific membrane disruption. nih.gov

The synthesis of stereochemically pure α-amino boronic acids often employs chiral auxiliaries, such as (+)-pinanediol, to control the stereochemical outcome. nih.govnih.gov The Matteson stereoselective homologation is a key synthetic strategy that allows for the creation of the desired stereogenic carbon α to the boronic ester. nih.govnih.gov For example, the use of (+)-pinanediol as a chiral auxiliary facilitates the formation of the (R) configuration, which can mimic the stereochemistry of natural substrates for certain enzymes. nih.gov

| Compound | Target/Activity | Stereochemistry Dependence | Reference |

| boroPro Dipeptides | DPPIV Inhibition | (R)-stereoisomer at P1 required | acs.orgnih.gov |

| d-boroAla | Antibacterial Activity | d-enantiomer significantly more active than l-enantiomer | nih.gov |

| α-amido-β-triazolylethaneboronic acids | β-Lactamase Inhibition | Synthesis uses (+)-pinanediol for stereocontrol | nih.gov |

Role of the Pinanediol Protecting Group on Binding Affinity and Mechanism

The pinanediol group in (S)-BoroAla-(-)-Pinanediol serves as a protecting group for the boronic acid moiety. In aqueous solutions, an equilibrium exists between the boronic ester and the free boronic acid with pinanediol. nih.gov While often considered a protecting group to be removed to yield the active free boronic acid, the pinanediol moiety itself can influence the compound's properties.

The lipophilic nature of the pinanediol group can enhance the transport of the compound across bacterial membranes. nih.gov Studies have shown that removal of the pinanediol group from d-boroAla-(−)-pinanediol resulted in reduced antibacterial effectiveness, suggesting the pinanediol facilitates membrane permeability. nih.gov However, in the context of enzyme inhibition, the pinanediol ester often hydrolyzes in the assay buffer to the free boronic acid, which is the active inhibitory species. sci-hub.se The rate of this hydrolysis can be a factor in the observed inhibitory kinetics. For instance, some assays utilize basic buffers that facilitate the hydrolysis of (+)-pinanediol-protected boronic esters to their corresponding free boronic acids. sci-hub.se

The primary mechanism of inhibition for boronic acids involves the formation of a reversible covalent bond between the boron atom and a nucleophilic residue, typically a serine, in the active site of the target enzyme. nih.govwikipedia.orgmdpi.com This forms a tetrahedral adduct that mimics the transition state of the enzymatic reaction. nih.govmdpi.com The pinanediol group must be removed for this interaction to occur.

| Feature | Role of Pinanediol Group | Reference |

| Transport | Lipophilic nature facilitates transport across bacterial membranes. | nih.gov |

| Activity | Serves as a prodrug; hydrolysis to free boronic acid is often required for enzyme inhibition. | sci-hub.se |

| Mechanism | The free boronic acid forms a reversible covalent bond with the active site serine of the target enzyme. | nih.govwikipedia.org |

Influence of P1 Side Chain Modifications on Enzyme Specificity and Inhibitory Efficacy

The P1 side chain, which corresponds to the side chain of the amino acid analog (in this case, the methyl group of alanine (B10760859) in boroAla), plays a crucial role in determining enzyme specificity and inhibitory potency. mdpi.compurdue.edu The P1 residue of a substrate or inhibitor fits into the S1 binding pocket of the protease, and the nature of this interaction is a major determinant of specificity. purdue.edu

Structure-activity relationship studies on boronic acid inhibitors have extensively explored the impact of modifying the P1 side chain. For example, in a study of d-boroAla and its homologs, it was found that d-boroAla was the most effective antibacterial agent compared to boroGly, d-boroHomoAla, and d-boroVal, which have shorter or longer side chains. nih.gov This highlights the optimal fit of the alanine side chain in the target enzyme's active site.

Similarly, research on inhibitors of dipeptidyl peptidase IV (DPPIV) has shown that while the (R)-stereoisomer of boroPro is required at the P1 position, a variety of L-amino acids are tolerated at the P2 position, indicating the stringency of the S1 pocket for the P1 residue. acs.orgnih.gov In contrast, substitutions that are not tolerated at the P2 position include D-amino acids and α,α-disubstituted amino acids. acs.orgnih.gov

Modifications to the P1 side chain can also alter the specificity of an inhibitor. For instance, replacing the P1 residue in protease inhibitors can significantly affect their inhibitory activity and specificity against different proteases. mdpi.com

| P1 Side Chain Modification | Effect on Activity/Specificity | Enzyme/Target | Reference |

| Variation from Ala (e.g., Gly, HomoAla, Val) | Reduced antibacterial activity compared to d-boroAla. | D-Ala-D-Ala ligase | nih.gov |

| Replacement of P1 residue | Can drastically reduce specificity or alter it towards different proteases. | Thrombin, Trypsin-like proteases | nih.gov |

| Introduction of bulky or charged groups | Can enhance or diminish binding depending on the topology and chemical nature of the S1 pocket. | Various proteases | mdpi.compurdue.edu |

Electronic and Steric Effects of Substituents on Boronic Acid Acidity and Reactivity

The acidity and reactivity of the boronic acid group are fundamental to its function as an enzyme inhibitor. These properties are influenced by the electronic and steric effects of substituents on the molecule. mdpi.com Boronic acids are Lewis acids, and their ability to accept a hydroxide (B78521) ion to form a tetrahedral boronate species is central to their mechanism. wikipedia.org The pKa of a boronic acid, which is typically around 9, can be modulated by substituents. wikipedia.orgaablocks.com

Electron-withdrawing groups attached to an arylboronic acid, for example, generally increase its acidity (lower its pKa). mdpi.com This is because they stabilize the resulting negative charge on the boronate anion. Conversely, electron-donating groups decrease acidity. nih.gov The Hammett equation can be used to correlate the electronic effects of substituents with the acidity of arylboronic acids. mdpi.com

Steric effects also play a significant role. Bulky substituents near the boronic acid group can hinder the approach of the nucleophilic serine residue in the enzyme's active site, potentially reducing inhibitory potency. mdpi.com In the case of ortho-substituted arylboronic acids, steric hindrance can make it more difficult to form the tetrahedral boronate, leading to lower acidity compared to the corresponding para isomer, unless the substituent can form an intramolecular hydrogen bond with the B-OH group. mdpi.com

The reactivity of boronic esters, such as this compound, is also governed by these principles. The equilibrium between the boronic ester and the free boronic acid is pH-dependent, with the optimal pH for ester formation being related to the pKa values of the boronic acid and the diol. aablocks.com

| Substituent Effect | Impact on Boronic Acid | Reference |

| Electron-withdrawing groups | Increase acidity (lower pKa), stabilizing the tetrahedral boronate. | mdpi.com |

| Electron-donating groups | Decrease acidity (higher pKa). | nih.gov |

| Steric hindrance (ortho-substituents) | Can decrease acidity by destabilizing the tetrahedral boronate, unless intramolecular H-bonding is possible. | mdpi.com |

| pH | Affects the equilibrium between the neutral boronic acid and the anionic boronate, influencing reactivity. | aablocks.com |

Computational and Theoretical Approaches in the Study of S Boroala Pinanediol

Molecular Docking and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their protein targets. For inhibitors based on the (S)-BoroAla scaffold, these methods can reveal the specific binding mode, identify key intermolecular interactions, and assess the stability of the enzyme-inhibitor complex.

Molecular Docking is employed to predict the preferred orientation of a ligand when bound to a receptor. In the case of (S)-BoroAla-(-)-Pinanediol, docking studies would simulate its interaction within the active site of a target enzyme, such as a serine protease. The boron atom in boronic acids acts as an electrophile, mimicking the carbonyl carbon of a substrate. This allows it to form a covalent bond with a nucleophilic serine residue in the enzyme's active site, leading to a stable tetrahedral adduct. Docking algorithms can predict the geometry of this adduct and calculate a scoring function to estimate the binding affinity. For instance, docking scores for various boronic acid derivatives against target proteins can range from -5 to -9 kcal/mol, indicating moderate to strong binding potential.

| Computational Method | Application to this compound | Key Insights |

| Molecular Docking | Predicts the binding pose within the enzyme active site. | - Identifies key interacting residues.- Estimates binding affinity (scoring function).- Reveals the geometry of the tetrahedral adduct with catalytic serine. |

| Molecular Dynamics | Simulates the dynamic behavior and stability of the enzyme-inhibitor complex. | - Assesses the stability of the covalent N-B bond.- Characterizes the network of hydrogen bonds and other non-covalent interactions.- Reveals conformational changes in the protein upon inhibitor binding. |

Quantum Mechanical Calculations of Boronic Acid Hydration and Tetrahedral Intermediate Formation

Quantum mechanical (QM) calculations are essential for accurately describing the electronic-level details of chemical reactions, such as the formation of the tetrahedral intermediate between a boronic acid inhibitor and its target enzyme. These methods are also used to study the hydration of boronic acids, which influences their bioavailability and interaction with the enzyme.

The inhibitory mechanism of boronic acids involves the boron atom changing its hybridization from a trigonal planar sp² state to a tetrahedral sp³ state upon binding to the catalytic serine residue. This process, often called "morphing," mimics the formation of the high-energy tetrahedral intermediate in substrate hydrolysis. QM and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can model this covalent docking process with high accuracy. By calculating the energy profile of the reaction, researchers can determine the activation energy barrier for the formation of the tetrahedral adduct. Studies on various boronic acid inhibitors have shown that this nucleophilic attack can occur with a very low or even no energy barrier upon binding, highlighting their efficiency as inhibitors.

The hydration of the boronic acid moiety is another critical aspect that can be investigated using QM calculations. Boronic acids exist in equilibrium between their neutral, trigonal form and an anionic, tetrahedral boronate form in aqueous solution. The pKa of the boronic acid determines the relative populations of these species at physiological pH. QM calculations, often combined with continuum solvent models, can predict the pKa values and hydration free energies, providing insight into the state of the inhibitor before it enters the enzyme's active site.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are required for accurate prediction of binding free energies (ΔG). These physics-based methods calculate the free energy difference between two states by simulating a non-physical, "alchemical" transformation between them.

In the context of drug design, relative binding FEP is used to predict the change in binding affinity (ΔΔG) that results from modifying a lead compound. For example, one could use FEP to predict how substituting a functional group on the (S)-BoroAla scaffold would affect its binding potency to a target enzyme. The method involves simulating the gradual transformation of the initial inhibitor into the modified version, both in the solvated state and when bound to the protein. The difference between these two free energy changes gives the relative binding free energy.

FEP calculations have become a valuable tool in lead optimization, as their predictions can achieve high accuracy, often within 1 kcal/mol of experimental values. This level of precision allows computational chemists to prioritize the synthesis of the most promising candidate molecules, thereby accelerating the drug discovery process.

| Parameter | FEP/TI Calculation | Importance in Drug Design |

| Binding Free Energy (ΔG) | Calculated from the thermodynamic cycle of ligand binding and alchemical transformation. | Quantifies the potency of an inhibitor; a more negative ΔG indicates stronger binding. |

| Relative Binding Free Energy (ΔΔG) | The difference in ΔG between two related inhibitors. | Predicts the effect of chemical modifications on inhibitor potency, guiding lead optimization. |

| Enthalpy (ΔH) & Entropy (ΔS) | Can be dissected from the free energy calculations. | Provides insight into the driving forces of binding (e.g., enthalpically driven by strong bonds or entropically driven by solvent release). |

De Novo Design Principles for Novel Boronic Acid Inhibitors Based on (S)-BoroAla Scaffolds

De novo design involves the computational creation of novel molecules tailored to fit the binding site of a specific biological target. When applied to the (S)-BoroAla scaffold, these methods can generate new inhibitor candidates with potentially improved affinity, selectivity, and pharmacokinetic properties.

Scaffold-based design is a common strategy where a core molecular fragment, such as (S)-BoroAla, is used as a starting point. Computational algorithms then explore different ways to add functional groups or "decorations" to this scaffold. These algorithms can build new molecules atom-by-atom or by connecting larger chemical fragments, all while continuously evaluating the fit and potential interactions within the target's binding pocket.

Modern approaches often couple these generative models with machine learning or reinforcement learning frameworks. The system learns to build molecules that optimize multiple objectives simultaneously, such as high binding affinity, synthetic accessibility, and desirable drug-like properties. By applying these principles to the (S)-BoroAla scaffold, it is possible to explore vast chemical spaces and identify novel boronic acid inhibitors that are specifically designed for a given enzyme target.

Applications in Chemical Biology and Biochemical Research

Use as Biochemical Probes for Enzyme Active Site Characterization

The boronic acid moiety of (S)-BoroAla-(-)-Pinanediol derivatives is a key feature for their use as biochemical probes to characterize the active sites of enzymes, especially serine proteases. nih.gov The boron atom is electrophilic and can readily interact with the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site. nih.gov This interaction results in the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of the peptide bond hydrolysis reaction. mdpi.comuniv-rennes1.fr

By forming this covalent adduct, these probes effectively "trap" the enzyme in a state that can be studied using techniques like X-ray crystallography. nih.gov Structural analysis of the enzyme-inhibitor complex provides a detailed snapshot of the active site, revealing crucial information about:

The Catalytic Triad (B1167595): The precise orientation of the boronic acid adduct relative to the key amino acids (serine, histidine, and aspartate in serine proteases) confirms their roles in catalysis.

The Oxyanion Hole: The structure reveals how the enzyme stabilizes the tetrahedral intermediate, a key aspect of its catalytic mechanism.

Substrate-Binding Pockets (Subsites): The alanine (B10760859) side chain and other parts of the probe molecule occupy specific binding pockets (S1, S2, etc.) in the active site. This helps to map the size, shape, and chemical nature of these pockets, explaining the enzyme's specificity for certain substrates. nih.gov

This ability to form a stable, transition-state-like complex makes boronic acid-containing molecules invaluable tools for elucidating the structural basis of enzyme catalysis and recognition. nih.gov

Development of Activity-Based Probes Incorporating (S)-BoroAla Moieties

Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to monitor the functional state of enzymes in complex biological systems. um.eswikipedia.org These activity-based probes (ABPs) are designed to covalently bind to the active site of a specific enzyme or enzyme family. nih.gov An ABP typically consists of three components: a reactive group (or "warhead") that binds to the active site, a recognition element that directs the probe to the target enzyme, and a reporter tag (like a fluorophore or biotin) for detection and isolation. wikipedia.orgstanford.edu

The (S)-BoroAla moiety is an excellent candidate for the reactive "warhead" component in ABPs targeting serine proteases. univ-rennes1.fr Its ability to form a covalent bond with the active site serine makes it a mechanism-based reactive group. mdpi.com An ABP incorporating (S)-BoroAla would be designed as follows:

Reactive Group: The boronic acid of the BoroAla unit.

Recognition Element: A peptide sequence attached to the BoroAla, designed to mimic the natural substrate of the target protease, thereby ensuring specificity. nih.gov

Reporter Tag: A fluorescent dye or an affinity tag like biotin, typically attached to the end of the peptide chain, allowing for visualization or pull-down of the labeled enzyme. mdpi.com

Because these probes react only with catalytically active enzymes, they provide a direct measure of enzyme function, which is an advantage over methods that only measure protein abundance. wikipedia.org This allows researchers to profile changes in enzyme activity in response to various stimuli or in different disease states. nih.gov

Utilization in In Vitro Enzymatic Assays for Compound Screening and Validation

In vitro enzymatic assays are fundamental for drug discovery and biochemical research. They are used to screen large libraries of compounds to identify potential inhibitors of a target enzyme. Derivatives of (S)-BoroAla are frequently used in these assays, often as reference or control inhibitors due to their well-understood mechanism of action against proteases. nih.gov

When screening for new inhibitors, a known potent inhibitor is needed to validate the assay's reliability. Peptide boronic acids serve this purpose well. For example, in an assay measuring the activity of a protease by monitoring the cleavage of a fluorescent substrate, the addition of a BoroAla-containing peptide should result in a predictable decrease in signal. This confirms that the assay is working correctly before testing unknown compounds.

Furthermore, these compounds are used in competitive binding assays to determine the potency of new, non-covalent inhibitors. By measuring how effectively a test compound can displace a BoroAla-based probe from the enzyme's active site, researchers can quantify the new compound's binding affinity. The reversible nature of the boronic acid-serine interaction is particularly useful in these formats. mdpi.com

Below is a table summarizing examples of peptide boronic acids used as inhibitors in enzymatic studies.

| Compound/Inhibitor | Target Enzyme(s) | Reported Potency (IC₅₀) | Research Application |

| WLS6a | hClpXP (Serine Protease) | 29 µM | Selective inhibition for studying mitochondrial integrity. researchgate.net |

| MG262 | hClpXP (Serine Protease) | ~40 µM | Inhibition of ATP-dependent peptidase activity. researchgate.net |

| Val-boroPro (Talabostat) | DPP4, FAP, DPP8, DPP9 | DPP4: < 4 nM; FAP: 560 nM | Potent and multi-target serine protease inhibition. researchgate.net |

| Dipeptide Boronic Acid 15 | Proteasome | 4.60 nM | Lead compound for cancer cell growth inhibition studies. mdpi.com |

Tools for Studying Enzyme Mechanism and Substrate Specificity in vitro

Understanding how an enzyme works (its mechanism) and how it selects its targets (its substrate specificity) are central questions in biochemistry. ub.edubohrium.com Molecules derived from this compound are powerful tools for investigating both aspects.

Studying Enzyme Mechanism: The boronic acid warhead acts as a transition-state analog, binding to the active site and mimicking the tetrahedral intermediate formed during peptide bond cleavage. univ-rennes1.fr By studying the kinetics of inhibition by these compounds (e.g., determining association and dissociation rates), researchers can infer details about the catalytic steps of the enzyme itself. The formation of the enzyme-inhibitor complex can be monitored using various biophysical techniques to understand the energetics and structural changes involved in catalysis. nih.gov

Probing Substrate Specificity: An enzyme's specificity is determined by the complementary fit between its active site pockets and the amino acid side chains of its substrate. nih.govnih.gov To map this specificity, researchers can synthesize a library of peptide boronic acids where the amino acids surrounding the BoroAla residue are systematically varied. By measuring the inhibitory potency (e.g., Kᵢ or IC₅₀ values) of each compound in the library against the target enzyme, a detailed specificity profile can be constructed. For example, if a peptide with a large hydrophobic amino acid at the position before BoroAla is a much better inhibitor than one with a small polar residue, it indicates that the corresponding S1 binding pocket of the enzyme is large and hydrophobic. This systematic approach provides a functional map of the enzyme's active site and explains its preference for certain protein targets. nih.gov

Challenges and Future Perspectives in S Boroala Pinanediol Research

Achieving High Selectivity for Specific Enzyme Targets

A primary challenge in the development of inhibitors based on (S)-BoroAla-(-)-Pinanediol is achieving high selectivity for a single enzyme target. Boronic acids are known to inhibit serine proteases by forming a reversible covalent bond with the catalytic serine residue. However, the conserved nature of the active site across different protease families can lead to off-target inhibition, potentially causing undesirable side effects.

Strategies to enhance selectivity involve modifying the structure of the boronic acid inhibitor to exploit subtle differences in the architecture of the target enzyme's active site compared to other enzymes. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research has shown that introducing a negatively charged group, such as a carboxylate, into the side chain of the inhibitor can improve binding affinity and cell penetration, contributing to selectivity. mdpi.com Furthermore, modifying the peptide backbone of boronic acid-containing peptides allows for the exploration of interactions with enzyme subsites outside the primary catalytic machinery, a key strategy for differentiating between closely related enzymes.

Researchers are also exploring novel boron chemotypes to move beyond traditional protease targets. By synthesizing homologs of α-aminoboronic acids, such as β-aminoboronic acids, it is possible to circumvent common protease targets and selectively inhibit other enzyme classes, like lipases. nih.gov This approach, which involves altering the heteroatom diversity and scaffold of the boron-containing molecule, has proven successful in identifying highly selective and cell-active inhibitors for specific enzymes, such as the α/β-hydrolase domain 3 (ABHD3). nih.gov

Table 1: Factors Influencing Enzyme Selectivity of Boronic Acid Inhibitors

| Structural Feature | Influence on Selectivity | Example Target Class |

| Peptide Side Chain | Interacts with enzyme subsites (S1, S2, etc.) to confer specificity. | Serine Proteases |

| Boron Moiety Acidity | Modulating Lewis acidity can tune binding to the catalytic residue. | Metallo-β-Lactamases |

| Overall Scaffold | Moving from α- to β-aminoboronates can shift targeting away from proteases. | Lipases, Hydrolases |

| Appended Functional Groups | Introduction of charged or bulky groups can favor binding to specific enzyme pockets. | β-Lactamases |

Strategies for Enhancing Binding Affinity and Residence Time

Beyond selectivity, the efficacy of an inhibitor is determined by its binding affinity (how tightly it binds) and its residence time (how long it remains bound to the target). For covalent reversible inhibitors like boronic acids, a longer residence time can translate to a more sustained pharmacodynamic effect, which is often more predictive of in vivo efficacy than the equilibrium dissociation constant (Kd) alone. nih.govnih.gov

One key strategy to enhance binding affinity is to increase the Lewis acidity of the boron atom. The introduction of electron-withdrawing groups, such as fluorine, ortho to the boronic acid moiety can make the boron atom more electrophilic, promoting the formation of a more stable tetrahedral complex with the enzyme's catalytic serine or threonine residue. mdpi.comnih.gov This stronger interaction leads to a higher binding affinity. mdpi.comnih.gov

The covalent-reversible binding mode of boronic acids is inherently advantageous for achieving a long residence time. nih.gov The formation of the covalent bond results in a slow dissociation rate (koff) from the target, prolonging the duration of inhibition. nih.gov For example, a peptide boronic acid inhibitor of the Plasmodium falciparum subtilisin-like protease 1 (PfSUB1) was identified as a slowly reversible inhibitor with a slow off-rate, resulting in an estimated bound half-life of approximately 30 minutes. nih.gov Kinetic analyses of boronic acid inhibitors for enzymes like KPC-2 β-lactamase have determined residence time half-lives approaching 25 minutes. nih.gov Optimizing the non-covalent interactions between the inhibitor and the enzyme's active site through SAR studies can further stabilize the enzyme-inhibitor complex and extend this residence time.

Table 2: Kinetic Parameters for Selected Boronic Acid Enzyme Inhibitors

| Inhibitor | Target Enzyme | IC50 | On-rate (k2/K) (M-1s-1) | Off-rate (koff) (s-1) | Residence Time (t1/2) |

| Compound 2b | KPC-2 | 84 ± 2 nM | Not Reported | Not Reported | 24.8 ± 1 min |

| Compound 2b | SHV-1 | 130 ± 2 nM | Not Reported | Not Reported | 4.9 ± 0.5 min |

| S02030 | CTX-M-96 | 2 nM | 24,000 | 0.00075 | ~15.4 min |

| MB_076 | CTX-M-96 | 4 nM | 3,900 | 0.00062 | ~18.6 min |

| S02030 | KPC-2 | 80 nM | 12,000 | 0.00046 | ~25.1 min |

| MB_076 | KPC-2 | 135 nM | 1,200 | Not Reported | Not Reported |